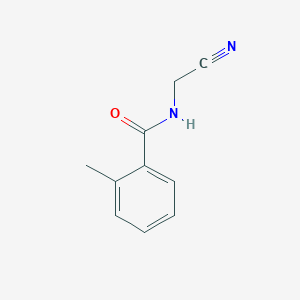

N-(cyanomethyl)-2-methylbenzamide

Description

N-(Cyanomethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a cyanomethyl-substituted nitrogen. The cyanomethyl group may act as a directing moiety, influencing reactivity and selectivity in catalytic reactions. This article compares its inferred properties with structurally related benzamides, emphasizing synthesis, directing group efficacy, and applications.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-(cyanomethyl)-2-methylbenzamide |

InChI |

InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) |

InChI Key |

HQKXJMVGJKGPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Directing Group Functionality

N,O-Bidentate vs. Cyanomethyl Groups

- Anthraquinone Derivative: The N,O-bidentate directing group facilitates γ-C–H activation in metal-catalyzed reactions, forming stable five-membered metallacycles. This enhances regioselectivity in C–H arylation and alkylation .

- Hydroxy-Dimethylethyl Analog : Also features an N,O-bidentate group, enabling chelation-assisted C–H functionalization. Its steric bulk may influence substrate compatibility .

- This might reduce thermodynamic stability compared to bidentate systems, affecting reaction efficiency .

Thermodynamic Stability: Bidentate systems (e.g., anthraquinone) stabilize transition states via dual coordination, whereas cyanomethyl’s monodentate interaction may require higher catalyst loading or optimized conditions.

Spectral and Physical Properties

- Anthraquinone Derivative: ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm; IR confirms amide C=O stretch at ~1650 cm⁻¹ .

- Hydroxy-Dimethylethyl Analog : X-ray analysis reveals a planar amide bond and intramolecular hydrogen bonding, stabilizing the crystal lattice .

- Cyanomethyl Analog: Expected IR peaks include nitrile (C≡N) at ~2250 cm⁻¹ and amide C=O at ~1680 cm⁻¹. ¹H NMR would feature cyanomethyl protons as a singlet near δ 4.0 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.